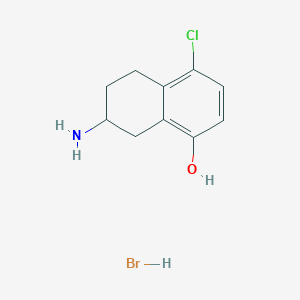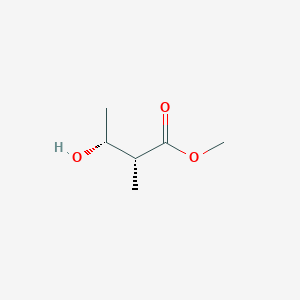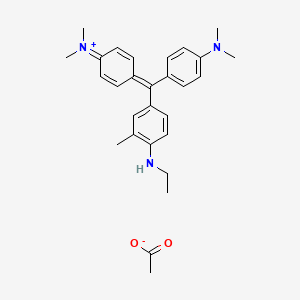
4-(Triphenylstannyl)cyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Triphenylstannyl)cyclohexan-1-one is an organotin compound that features a cyclohexanone ring substituted with a triphenylstannyl group at the fourth position. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. The presence of the triphenylstannyl group imparts unique chemical properties to the compound, making it a valuable intermediate in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Triphenylstannyl)cyclohexan-1-one typically involves the following steps:
Formation of the Grignard Reagent: The preparation begins with the formation of a Grignard reagent from triphenyltin chloride and magnesium in anhydrous ether.
Addition to Cyclohexanone: The Grignard reagent is then added to cyclohexanone under controlled conditions to form the desired product.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-(Triphenylstannyl)cyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triphenylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone oxides, while reduction can produce cyclohexanol derivatives.
科学的研究の応用
4-(Triphenylstannyl)cyclohexan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Catalysis: The compound is used as a catalyst in various organic reactions, including cross-coupling reactions.
Materials Science: It is employed in the development of novel materials with unique properties.
Biological Studies: The compound is studied for its potential biological activities and interactions with biomolecules.
作用機序
The mechanism of action of 4-(Triphenylstannyl)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. The triphenylstannyl group can coordinate with metal centers, influencing the reactivity and selectivity of the compound in catalytic processes. Additionally, the compound’s ability to undergo various chemical transformations makes it a versatile tool in organic synthesis.
類似化合物との比較
Similar Compounds
4-(Trimethylstannyl)cyclohexan-1-one: Similar structure but with a trimethylstannyl group instead of a triphenylstannyl group.
4-(Tributylstannyl)cyclohexan-1-one: Contains a tributylstannyl group, offering different steric and electronic properties.
Uniqueness
4-(Triphenylstannyl)cyclohexan-1-one is unique due to the presence of the bulky triphenylstannyl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and catalysis.
特性
CAS番号 |
65954-07-6 |
|---|---|
分子式 |
C24H24OSn |
分子量 |
447.2 g/mol |
IUPAC名 |
4-triphenylstannylcyclohexan-1-one |
InChI |
InChI=1S/C6H9O.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1H,2-5H2;3*1-5H; |
InChIキー |
QBNNEBQTYZRPHG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CCC1[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)
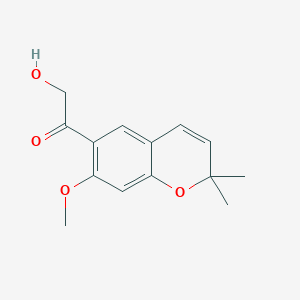

![1,3,5-Triazine-2,4,6-triamine, N,N-bis[3-[[4,6-bis[butyl(2,2,6,6-tetramethyl-4-piperidinyl)amino]-1,3,5-triazin-2-yl]amino]propyl]-N',N''-dibutyl-N',N''-bis(2,2,6,6-tetramethyl-4-piperidinyl)-](/img/structure/B14479699.png)

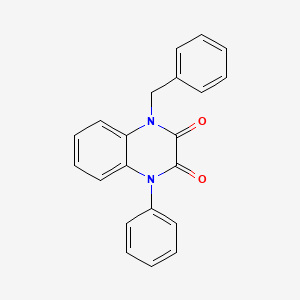
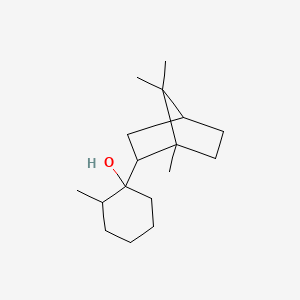
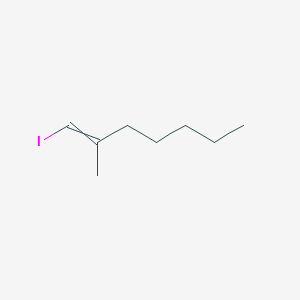
![Diethyl [(1H-indol-2-yl)methylidene]propanedioate](/img/structure/B14479739.png)
